1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-
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Overview
Description
1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound is notable for its high nitrogen content and stability, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- typically involves the cyclization of 5-amino-1H-tetrazole with sodium azide and triethyl orthoformate in glacial acetic acid . This method is efficient and yields high-purity products. Industrial production methods often employ microwave-assisted synthesis, heterogeneous catalysts, and nanoparticles to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Participates in nucleophilic substitution reactions, especially at the tetrazole ring. Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- involves its ability to act as a bioisosteric replacement for carboxylic acids. This allows it to interact with biological targets similarly to carboxylic acids, but with enhanced stability and resistance to metabolic degradation . The tetrazole ring’s electron density and delocalization facilitate receptor-ligand interactions, making it effective in various pharmacological applications .
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives such as:
5-(4’-methyl-1,1’-biphenyl-2-yl)-1H-tetrazole: Used in medicinal chemistry for its bioisosteric properties.
1,5’-bistetrazole: Synthesized from 5-amino-1H-tetrazole and used in coordination chemistry.
5-(trinitromethyl)-2H-tetrazole: Employed in the preparation of explosives and rocket fuels. 1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- stands out due to its unique combination of stability, high nitrogen content, and versatility in various applications.
Properties
CAS No. |
848443-25-4 |
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Molecular Formula |
C11H10N8O2 |
Molecular Weight |
286.25 g/mol |
IUPAC Name |
2-[5-[(5-phenyltetrazol-2-yl)methyl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C11H10N8O2/c20-10(21)7-18-9(12-15-17-18)6-19-14-11(13-16-19)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,20,21) |
InChI Key |
SDAHURQDLZQRFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC3=NN=NN3CC(=O)O |
Origin of Product |
United States |
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